N-(4-cyanophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide
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Overview
Description
N-(4-cyanophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide is a complex organic compound that features a cyanophenyl group, a dihydroisoquinoline moiety, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide typically involves multiple steps:
Formation of the Cyanophenyl Intermediate: The initial step involves the nitration of a suitable phenyl precursor to introduce the cyano group. This can be achieved using reagents like sodium cyanide in the presence of a catalyst.
Synthesis of the Dihydroisoquinoline Moiety: The dihydroisoquinoline ring is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Construction of the Pyrimidine Ring: The pyrimidine ring is formed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling Reactions: The final step involves coupling the cyanophenyl intermediate with the dihydroisoquinoline and pyrimidine moieties through an etherification reaction, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitrile group to convert it to an amine using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors in the body.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Pharmacology: It can be investigated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide: shares structural similarities with other compounds that have a cyanophenyl group, a dihydroisoquinoline moiety, and a pyrimidine ring. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific fields.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16-12-22(30-15-21(29)26-20-8-6-17(13-24)7-9-20)27-23(25-16)28-11-10-18-4-2-3-5-19(18)14-28/h2-9,12H,10-11,14-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJURFXJMVXWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)OCC(=O)NC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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